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Cat. No.: B1678580 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated

by the overexpression of ATP-binding cassette (ABC) transporters. These transporters, such as

P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and

breast cancer resistance protein (BCRP/ABCG2), function as energy-dependent efflux pumps

that expel a wide range of chemotherapeutic agents from cancer cells, thereby reducing their

intracellular concentration and efficacy.[1][2]

PCI-29732, also known as Ibrutinib, is a potent inhibitor of Bruton's tyrosine kinase (BTK) used

in the treatment of B-cell malignancies.[3][4][5] Beyond its primary target, PCI-29732 has been

identified as an inhibitor of the ABCG2 transporter.[6][7] It has been shown to competitively

bind to the ATP-binding site of ABCG2, thereby blocking its efflux function and enhancing the

cytotoxicity of chemotherapeutic drugs that are substrates of this transporter.[6][7]

This application note provides a detailed protocol for analyzing the inhibitory effect of PCI-

29732 on ABCG2-mediated drug efflux using flow cytometry. This method offers a robust and

quantitative approach to screen for MDR reversal agents and to study the mechanisms of drug

transport.[1][8]

Principle of the Assay
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The assay quantifies the function of the ABCG2 efflux pump by measuring the intracellular

accumulation of a fluorescent substrate. In cells overexpressing ABCG2, the fluorescent

substrate is actively transported out of the cell, resulting in low intracellular fluorescence. When

the cells are co-incubated with an ABCG2 inhibitor like PCI-29732, the efflux pump is blocked.

This leads to the retention and accumulation of the fluorescent substrate inside the cell,

causing a measurable increase in the mean fluorescence intensity (MFI) that can be detected

by a flow cytometer. By comparing the MFI of cells treated with the substrate alone to those

treated with the substrate and PCI-29732, the inhibitory activity of the compound can be

quantified.

Data Presentation
Table 1: Cytotoxicity Profile of PCI-29732
This table summarizes the half-maximal inhibitory concentration (IC50) values of PCI-29732 in

various parental and ABCG2-overexpressing cell lines.

Cell Line Parental/Resistant IC50 (μM)

S1 Parental 7.94

S1-MI-80 ABCG2-Overexpressing 7.79

H460 Parental 6.55

H460/MX20 ABCG2-Overexpressing 6.34

KB Parental 6.14

KBv200 ABCB1-Overexpressing 6.02

HEK293/pcDNA3 Parental 12.45

HEK293-ABCG2-482-R2 ABCG2-Overexpressing 14.58

Data derived from PCI-29732

studies.[6]

Table 2: Expected Results of Flow Cytometry Efflux
Assay
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This table illustrates the expected dose-dependent effect of PCI-29732 on the intracellular

accumulation of a fluorescent ABCG2 substrate (e.g., Mitoxantrone or Rhodamine 123) in

ABCG2-overexpressing cells.

Condition
PCI-29732 Conc.
(µM)

Mean Fluorescence
Intensity (MFI)

Fold Change in MFI
(vs. Control)

Unstained Control 0 < 10 -

Substrate Only

(Control)
0 150 1.0

PCI-29732 +

Substrate
0.1 225 1.5

PCI-29732 +

Substrate
1.0 600 4.0

PCI-29732 +

Substrate
5.0 1125 7.5

PCI-29732 +

Substrate
10.0 1200 8.0

Data are hypothetical

and for illustrative

purposes.

Experimental Protocols & Methodologies
Required Materials

Cell Lines: An ABCG2-overexpressing cell line (e.g., H460/MX20, S1-MI-80) and its

corresponding parental cell line (e.g., H460, S1).

Compounds: PCI-29732 (stock solution in DMSO), known ABCG2 inhibitor as positive

control (e.g., Fumitremorgin C or Ko143).[9]

Fluorescent Substrates: A suitable fluorescent substrate for ABCG2, such as Mitoxantrone,

Rhodamine 123, or Hoechst 33342.[7][9][10]
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Reagents: Complete cell culture medium (e.g., RPMI 1640 with 10% FBS), Phosphate-

Buffered Saline (PBS), Trypsin-EDTA, Propidium Iodide (PI) or other viability dye.

Equipment: Flow cytometer with appropriate lasers and filters (e.g., 488 nm excitation for

Rhodamine 123, 633 nm excitation for Mitoxantrone), centrifuge, incubator, hemocytometer.

Protocol for Drug Accumulation Assay
This protocol details the steps to measure the inhibition of drug efflux by assessing the

accumulation of a fluorescent substrate.

Cell Preparation:

Culture ABCG2-overexpressing cells and parental cells to 70-80% confluency.

Harvest cells using Trypsin-EDTA, wash with ice-cold PBS, and resuspend in complete

culture medium at a concentration of 1 x 10⁶ cells/mL.

Inhibitor Incubation:

Aliquot 1 mL of the cell suspension into flow cytometry tubes.

Add PCI-29732 at various final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a "no

inhibitor" control and a positive control inhibitor.

Incubate the cells at 37°C in a 5% CO₂ incubator for 1 hour.

Substrate Loading:

To the pre-incubated cells, add the fluorescent ABCG2 substrate at its optimal final

concentration (e.g., 5 µM Rhodamine 123 or 3 µM Mitoxantrone).[7][9]

Continue to incubate at 37°C for an additional 30-60 minutes, protected from light.

Washing and Resuspension:

Terminate the incubation by adding 2 mL of ice-cold PBS to each tube.

Centrifuge the cells at 400 x g for 5 minutes at 4°C.
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Discard the supernatant and wash the cell pellet again with ice-cold PBS.

Resuspend the final cell pellet in 0.5 mL of ice-cold PBS.

Staining for Viability (Optional but Recommended):

Add a viability dye like Propidium Iodide (PI) just before analysis to exclude dead cells,

which can exhibit non-specific fluorescence.

Flow Cytometry Acquisition:

Analyze the samples on a flow cytometer immediately.

Acquire at least 10,000 events for each sample.

Use appropriate laser/filter settings for the chosen fluorescent substrate (e.g., FL1 channel

for Rhodamine 123, FL3/APC channel for Mitoxantrone).

Data Analysis
Gating Strategy: Gate on the main cell population using a Forward Scatter (FSC) vs. Side

Scatter (SSC) plot to exclude debris. If a viability dye is used, gate on the PI-negative (live)

population.

Quantification: Determine the Mean Fluorescence Intensity (MFI) of the fluorescent substrate

for the live cell population in each sample.

Calculation: Calculate the fold change in MFI by dividing the MFI of the PCI-29732 treated

samples by the MFI of the substrate-only control sample. Plot the fold change against the

concentration of PCI-29732 to generate a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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